4-((2-Methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is known for its unique structural features, which include a triazole ring, a thiol group, and a benzylideneamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylideneamino group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((2-Methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Methylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((2-Methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .
Properties
Molecular Formula |
C16H14N4S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(E)-(2-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S/c1-12-7-5-6-10-14(12)11-17-20-15(18-19-16(20)21)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,21)/b17-11+ |
InChI Key |
DYVNDNGSWTXBSD-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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